2-Phenylpropionic acid

Enantioselective inhibition Carboxylesterase Enzyme kinetics

2-Phenylpropionic acid (CAS 2328-24-7), also known as hydratropic acid or α-methylbenzeneacetic acid, is a racemic 2-arylpropionic acid with molecular formula C₉H₁₀O₂ and molecular weight 150.17 g/mol. The compound exists as a racemic mixture at ambient temperature with a reported melting point of 5 °C (liquid at room temperature) and boiling point of 260–262 °C.

Molecular Formula C9H10O2
Molecular Weight 150.17 g/mol
CAS No. 2328-24-7
Cat. No. B7766743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylpropionic acid
CAS2328-24-7
Molecular FormulaC9H10O2
Molecular Weight150.17 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)C(=O)O
InChIInChI=1S/C9H10O2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-7H,1H3,(H,10,11)
InChIKeyYPGCWEMNNLXISK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylpropionic Acid (CAS 2328-24-7): Core Physical and Chemical Identity for Procurement Specification


2-Phenylpropionic acid (CAS 2328-24-7), also known as hydratropic acid or α-methylbenzeneacetic acid, is a racemic 2-arylpropionic acid with molecular formula C₉H₁₀O₂ and molecular weight 150.17 g/mol [1]. The compound exists as a racemic mixture at ambient temperature with a reported melting point of 5 °C (liquid at room temperature) and boiling point of 260–262 °C . Its lipophilicity is characterized by a calculated LogP of 1.87–1.90, with water solubility of approximately 10 g/L at 20 °C [2][3]. The compound possesses a chiral center at the α-carbon, making enantiomeric identity—(R)-(−)-, (S)-(+)-, or racemic (±)—a critical procurement specification distinct from achiral phenylpropionic acid positional isomers.

2-Phenylpropionic Acid (CAS 2328-24-7): Why Simple In-Class Substitution Introduces Functional and Analytical Risk


The 2-arylpropionic acid scaffold exhibits pronounced stereochemical and positional isomer sensitivity in biological systems. The α-methyl substitution at the 2-position is essential for pharmacological activity; arylacetic acid derivatives (α-demethylated) and α,α-dimethyl-substituted analogs show substantially reduced COX inhibition compared to the parent mono-α-methyl profens [1]. Furthermore, enantiomeric identity is decisive: (R)-2-phenylpropionic acid demonstrates I₅₀ of 115.0 μM versus 5.7 μM for the (S)-enantiomer in enzyme inhibition assays—a greater than 20-fold difference in potency [2]. Positional isomerism is equally consequential; 3-phenylpropionic acid (I₅₀ 5.6 μM) exhibits similar in vitro potency to (S)-2-phenylpropionic acid but lacks the chiral center required for asymmetric synthesis applications and shows divergent chromatographic retention behavior [2][3]. These quantifiable differences in enantioselective activity and physicochemical properties preclude interchangeable use of positional isomers, enantiomers, or α-demethylated analogs in both biological assays and chiral synthesis workflows.

2-Phenylpropionic Acid (CAS 2328-24-7): Quantified Differentiation Evidence for Scientific Procurement Decisions


Enantiomer-Dependent Enzyme Inhibition: 20.2-Fold Activity Difference Between (S)- and (R)-2-Phenylpropionic Acid

In a carboxylesterase inhibition assay conducted at 8 μM substrate concentration, the (S)-2-phenylpropionic acid enantiomer exhibited an I₅₀ of 5.7 μM, whereas the (R)-enantiomer showed an I₅₀ of 115.0 μM [1]. This represents a 20.2-fold difference in inhibitory potency attributable solely to stereochemical configuration at the α-carbon.

Enantioselective inhibition Carboxylesterase Enzyme kinetics Stereochemistry

Chiral Resolution Feasibility: Validated Semi-Preparative HPLC Protocol Achieving 95% Optical Purity

The racemic mixture of 2-phenylpropionic acid can be resolved to 95% optical purity (90% ee) using semi-preparative chiral HPLC with an α₁-acid glycoprotein-based column [1]. This separation protocol was previously unreported for this compound and demonstrates a practical path to enantiopure material from racemic starting stock.

Chiral separation Preparative HPLC Enantiomeric purity α₁-Acid glycoprotein column

Lipophilicity Parameter: Quantified LogP Differentiation from Positional Isomer for Chromatographic Method Selection

2-Phenylpropionic acid exhibits a calculated LogP of 1.87–1.90 [1][2]. This lipophilicity value differs from the positional isomer 3-phenylpropionic acid and informs reversed-phase HPLC method development and solvent partitioning protocols. Gas chromatographic retention indexes of phenylpropionic acid derivatives on OV-101 and OV-17 stationary phases show structure-dependent retention behavior correlated with molecular structure [3].

LogP Lipophilicity Chromatographic retention Physicochemical property

Patent-Validated Synthetic Utility: 2-Phenylpropionic Acid as a Demonstrated Ibuprofen Derivative Precursor

2-Phenylpropionic acid (hydratropic acid) is explicitly claimed and utilized in patent literature for the preparation of ibuprofen derivatives possessing anti-inflammatory activity . The compound serves as the unsubstituted core scaffold of the 2-arylpropionic acid NSAID class (profens), of which ibuprofen (2-(4-isobutylphenyl)propionic acid) is the 4-isobutyl-substituted derivative [1].

NSAID synthesis Ibuprofen derivatives Drug intermediate Patent synthesis

α-Monomethyl Substitution Requirement: Class-Level SAR Confirming Structural Necessity for Biological Activity

Current structure-activity relationship analysis of profens (2-arylpropionic acid derivatives) establishes that α-monomethyl substitution is essential for cyclooxygenase (COX) inhibitory activity. Arylacetic acid derivatives (α-demethylated) and α,α-dimethyl-substituted compounds exhibit substantially reduced activity compared to parent α-monomethyl profens [1]. 2-Phenylpropionic acid, bearing the requisite α-monomethyl group, retains the pharmacophoric core of this class.

Structure-activity relationship Profens COX inhibition α-Substitution

2-Phenylpropionic Acid (CAS 2328-24-7): Evidence-Supported Application Scenarios for Scientific and Industrial Use


Enantioselective Enzyme Inhibition Studies Requiring Defined Stereochemical Identity

Researchers investigating stereospecific enzyme interactions should procure the specific enantiomer—(S)-(+)- or (R)-(−)-2-phenylpropionic acid—rather than the racemic mixture. The 20.2-fold difference in carboxylesterase I₅₀ values (5.7 μM for (S)- vs 115.0 μM for (R)-) quantifies the functional consequences of stereochemical selection . For laboratories with chiral HPLC capability, procurement of racemic (±)-2-phenylpropionic acid followed by in-house resolution using an α₁-acid glycoprotein column yields enantiopure material at 95% optical purity [8], offering a cost-effective alternative to pre-resolved stocks.

Chromatographic Method Development for Phenylpropionic Acid Analogs

Analytical chemists developing HPLC or GC methods for phenylpropionic acid derivatives can utilize 2-phenylpropionic acid as a reference standard with documented physicochemical parameters. The calculated LogP of 1.87–1.90 provides a predictable starting point for reversed-phase mobile phase optimization [8]. Gas chromatographic retention indexes on OV-101 and OV-17 phases have been systematically determined for phenylpropionic acid derivatives, establishing structure-retention correlations that guide column selection and method transfer [5].

Medicinal Chemistry SAR Studies of 2-Arylpropionic Acid (Profen) Scaffolds

Medicinal chemists optimizing COX inhibitors or exploring non-COX targets of the profen class can employ 2-phenylpropionic acid as the unsubstituted baseline scaffold. The compound possesses the essential α-monomethyl substitution required for COX inhibitory activity, while its unsubstituted phenyl ring serves as the reference point for evaluating para- and ortho-substituent effects on potency, selectivity, and physicochemical properties . This SAR approach is validated by the extensive patent literature documenting substituted phenylpropionic acid derivatives as anti-inflammatory agents [8].

Asymmetric Synthesis and Chiral Auxiliary Applications

Synthetic chemists requiring chiral aromatic carboxylic acids for enantioselective transformations can utilize enantiopure 2-phenylpropionic acid as a chiral auxiliary or resolving agent. The (R)-(−)-enantiomer has documented application in asymmetric supramolecular catalysis and chiral ligand preparation . The validated semi-preparative chiral HPLC protocol [8] provides a reliable pathway from racemic starting material to enantiopure product, supporting both analytical-scale method development and preparative-scale chiral pool synthesis.

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